molecular formula C8H10FNO4 B12584195 (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 321903-59-7

(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B12584195
CAS No.: 321903-59-7
M. Wt: 203.17 g/mol
InChI Key: GLDRBCJXSGSXEU-ZLKDGBPZSA-N
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Description

(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is a bicyclic amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves enantiospecific methods. One approach starts with a sugar-derived enantiomerically pure cyclopentenone. The α-amino acid stereogenic center is formed by reacting the ketone with chloroform anion, followed by the reaction of the resulting alcohol with sodium azide/DBU in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of enantioselective catalysts and reagents to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist for metabotropic glutamate receptors, influencing neurotransmission and exhibiting potential antidepressant-like activity . The compound binds to the amino terminal domain of the receptor, leading to changes in receptor conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[31

Properties

CAS No.

321903-59-7

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

(1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m0/s1

InChI Key

GLDRBCJXSGSXEU-ZLKDGBPZSA-N

Isomeric SMILES

C1C[C@@]([C@@H]2[C@H]1[C@]2(C(=O)O)F)(C(=O)O)N

Canonical SMILES

C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N

Origin of Product

United States

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